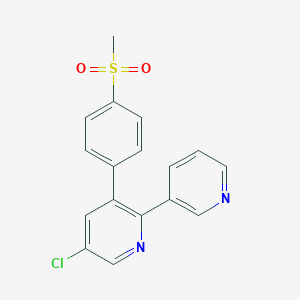

5-氯-3-(4-甲磺基苯基)-2-吡啶-3-基吡啶

描述

The compound of interest, 5-Chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine, is a novel molecule that has been synthesized and evaluated for its potential as a cyclooxygenase-2 (COX-2) inhibitor. This compound is part of a series of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines that have been optimized for COX-2 inhibitory activity by introducing a substituent at the C5 position of the central pyridine ring .

Synthesis Analysis

The synthesis of the compound involves a strategic introduction of functional groups to the pyridine core to enhance its biological activity. The optimum compound in the series, which is 5-Chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine, was identified after evaluating various derivatives for their ability to inhibit COX-1 and COX-2 isozymes . Although the exact synthetic route for this compound is not detailed in the provided data, similar compounds have been synthesized using modified methods that include N-oxidation, one-pot synthesis, and chlorination steps, which could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

While the specific molecular structure analysis of 5-Chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine is not provided, related compounds have been studied using spectroscopic techniques such as FT-IR, FT-Raman, and X-ray diffraction . These techniques allow for the determination of equilibrium geometry, vibrational wave numbers, and crystal structure, which are crucial for understanding the molecular conformation and electronic properties of the compound .

Chemical Reactions Analysis

The compound's chemical reactivity and potential interactions with biological targets can be inferred from studies on similar molecules. For instance, molecular docking studies suggest that structurally related compounds might exhibit inhibitory activity against various biological receptors, indicating the potential for the compound of interest to interact similarly with COX-2 or other targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as solubility, stability, and reactivity, are essential for its development as a drug. The compound's COX-2 inhibitory activity suggests it has the necessary chemical features to interact with the enzyme's active site. Additionally, the presence of a chloro and a methylsulfonyl group may influence its lipophilicity and metabolic stability, which are important parameters for oral bioavailability . The quantitative analysis of related chloropyridines by HPLC indicates that these compounds can be precisely quantified, which is important for dosage formulation .

科学研究应用

合成和抗菌活性

5-氯-3-(4-甲磺基苯基)-2-吡啶-3-基吡啶已被用于合成各种生物活性杂环化合物。例如,El-Sayed(2006)的研究探讨了类似化合物在合成1,2,4-三唑衍生物中的应用,这些衍生物显示出抗菌活性,并可用作表面活性剂 (El-Sayed, 2006)。

与其他化合物的反应

Stavber和Zupan(1990)的研究展示了吡啶与CsSO4F的反应性,导致包括氟吡啶和吡啶基氟磺酸酯在内的各种产物 (Stavber & Zupan, 1990)。这突显了涉及吡啶衍生物的复杂化学相互作用的潜力。

抗癌和抗菌性能

Katariya,Vennapu和Shah(2021)讨论了合成包含吡啶的新型生物活性化合物,这些化合物已经被测试用于抗癌和抗菌活性。这些化合物对癌细胞系和致病菌株显示出显著的潜力 (Katariya, Vennapu, & Shah, 2021)。

分子对接和抗氧化性能

Saddala和Jangampalli Adi Pradeepkiran(2019)合成了二氢吡啶类似物,这是与吡啶相关的一类化合物,并进行了分子对接研究。这些化合物表现出抗氧化活性,表明它们在治疗与氧化应激相关的疾病中具有潜力 (Saddala & Jangampalli Adi Pradeepkiran, 2019)。

液晶化合物

Chia,Shen和Hong‐Cheu Lin(2001)的研究侧重于合成含吡啶的液晶化合物,这些化合物在先进材料技术中可能有应用 (Chia, Shen, & Hong‐Cheu Lin, 2001)。

铱配合物中的光致发光

Ertl等人(2015)的研究报告了含有2-苯基吡啶衍生物如2-(4-甲磺基苯基)吡啶的铱(III)配合物。这些配合物表现出绿色或蓝色的光致发光,这对于开发发光材料是相关的 (Ertl et al., 2015)。

作用机制

Target of Action

The primary target of 5-Chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine is cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation, pain, and fever.

Mode of Action

As a selective inhibitor of COX-2, 5-Chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine works by binding to the active site of the COX-2 enzyme, thereby preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of prostaglandins, leading to reduced inflammation and pain.

Pharmacokinetics

It is known that the compound is soluble in dmso , suggesting that it may have good bioavailability

Result of Action

The primary result of the action of 5-Chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine is a reduction in inflammation and pain. This is achieved through the inhibition of COX-2 and the subsequent decrease in the production of prostaglandins .

属性

IUPAC Name |

5-chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2S/c1-23(21,22)15-6-4-12(5-7-15)16-9-14(18)11-20-17(16)13-3-2-8-19-10-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVUXNULRBGYON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332079 | |

| Record name | 5-chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine | |

CAS RN |

202409-31-2 | |

| Record name | 5-chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

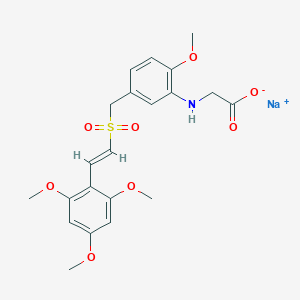

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Bis[(4-chlorophenyl)methylene]cyclohexan-1-one](/img/structure/B104490.png)

![(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B104521.png)